molecular formula C11H6F6O2 B170302 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione CAS No. 165328-10-9

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione

Cat. No.: B170302
CAS No.: 165328-10-9
M. Wt: 284.15 g/mol
InChI Key: XKGFIZKUFOXHIB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is an organic compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the butanedione moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione typically involves the reaction of 4-trifluoromethylbenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
  • 4,4,4-Trifluoro-1-(3-trifluoromethylphenyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione

Uniqueness

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is unique due to the presence of trifluoromethyl groups at both the phenyl ring and the butanedione moiety. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4,4,4-trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGFIZKUFOXHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446197
Record name 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165328-10-9
Record name 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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